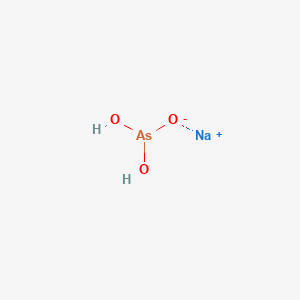
Sodium Oxidoarsonous Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium oxidoarsonous acid, also known by its chemical formula NaAsO2, is an inorganic compound that contains sodium, arsenic, and oxygen. It is a derivative of arsenous acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is typically encountered as a white, crystalline solid and is highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium oxidoarsonous acid can be synthesized through the reaction of arsenous acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure complete reaction and high yield. The chemical equation for this synthesis is:
H3AsO3+NaOH→NaAsO2+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting arsenic trioxide with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is conducted in large reactors with continuous stirring to ensure uniformity and completeness of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium oxidoarsonous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium arsenate.
Reduction: It can be reduced to elemental arsenic under specific conditions.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reducing Agents: Zinc or iron can be used to reduce it to elemental arsenic.
Substitution Reactions: Halogens or other nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Sodium arsenate (Na3AsO4)
Reduction: Elemental arsenic (As)
Substitution: Various organoarsenic compounds depending on the substituent used.
Applications De Recherche Scientifique
Sodium oxidoarsonous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its toxicity and potential therapeutic uses.
Medicine: Research is ongoing into its potential use in treating certain types of cancer due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pesticides, herbicides, and wood preservatives due to its biocidal properties.
Mécanisme D'action
The mechanism of action of sodium oxidoarsonous acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is exploited in its use as a biocide and in cancer treatment research, where it induces apoptosis in cancer cells by disrupting their metabolic pathways.
Comparaison Avec Des Composés Similaires
Sodium arsenate (Na3AsO4): Another arsenic-containing compound with similar applications but different chemical properties.
Arsenic trioxide (As2O3): Used in similar applications but has different reactivity and toxicity profiles.
Sodium arsenite (NaAsO2): Chemically similar but with distinct uses and properties.
Uniqueness: Sodium oxidoarsonous acid is unique due to its specific reactivity and solubility properties, making it suitable for particular applications in industry and research. Its ability to undergo various chemical reactions and its effectiveness as a biocide and potential therapeutic agent highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
60189-99-3 |
|---|---|
Formule moléculaire |
AsH2NaO3 |
Poids moléculaire |
147.926 g/mol |
Nom IUPAC |
sodium;dihydrogen arsorite |
InChI |
InChI=1S/AsH2O3.Na/c2-1(3)4;/h2-3H;/q-1;+1 |
Clé InChI |
OMPOAAVAIXSVJZ-UHFFFAOYSA-N |
SMILES canonique |
O[As](O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


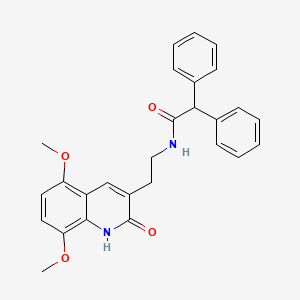


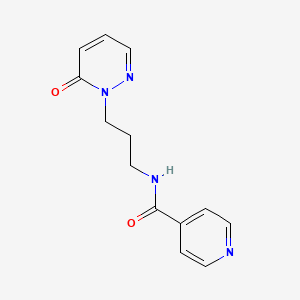
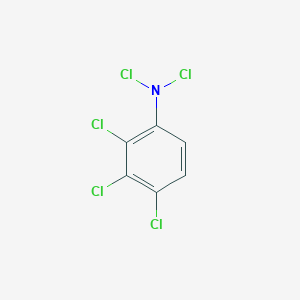
![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121278.png)

![3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)

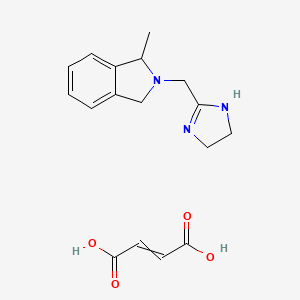
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14121311.png)
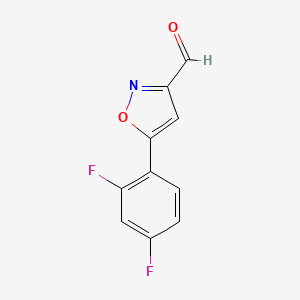
![1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
